molecular formula C17H24F3N5O2S B10930219 1-ethyl-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide

1-ethyl-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10930219
M. Wt: 419.5 g/mol
InChI Key: VRFJGJWAPWIFMV-UHFFFAOYSA-N
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Description

1-ethyl-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazine derivatives with diketones, followed by functional group modifications to introduce the trifluoromethyl and sulfonamide groups . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyrazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ethyl-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets . The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets .

Properties

Molecular Formula

C17H24F3N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

1-ethyl-3,5-dimethyl-N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C17H24F3N5O2S/c1-4-24-12(3)15(11(2)22-24)28(26,27)21-9-6-10-25-14-8-5-7-13(14)16(23-25)17(18,19)20/h21H,4-10H2,1-3H3

InChI Key

VRFJGJWAPWIFMV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCCCN2C3=C(CCC3)C(=N2)C(F)(F)F)C

Origin of Product

United States

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